molecular formula C26H23IN2O4 B11470467 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

Cat. No.: B11470467
M. Wt: 554.4 g/mol
InChI Key: DXQSAUKPKGZWCP-UHFFFAOYSA-N
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Description

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an isoindole moiety, an iodine atom, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate compound with a methoxyphenyl derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The isoindole moiety and the iodine atom play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2-IODO-N-[1-(4-METHOXYPHENYL)PROPAN-2-YL]BENZAMIDE is unique due to the presence of the iodine atom and the methoxyphenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H23IN2O4

Molecular Weight

554.4 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide

InChI

InChI=1S/C26H23IN2O4/c1-16(13-17-7-10-19(33-2)11-8-17)28-24(30)22-14-18(9-12-23(22)27)15-29-25(31)20-5-3-4-6-21(20)26(29)32/h3-12,14,16H,13,15H2,1-2H3,(H,28,30)

InChI Key

DXQSAUKPKGZWCP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O)I

Origin of Product

United States

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